3-Chloro-1,1,1,2,2-Pentafluoropropane
Overview
Description
3-Chloro-1,1,1,2,2-Pentafluoropropane is a chemical compound with the molecular formula C3H2ClF5. It is a colorless liquid known for its use in various industrial applications, particularly as a blowing agent in the production of polyurethane foam insulation . This compound is also recognized for its low global warming potential (GWP) and ozone depletion potential (ODP), making it an environmentally friendly alternative to other similar compounds.
Preparation Methods
The synthesis of 3-Chloro-1,1,1,2,2-Pentafluoropropane typically involves the fluorination of 1,1,1,3,3-pentachloropropane (HCC-240fa) with hydrogen fluoride (HF) in the presence of a vapor phase catalyst . This method is commonly used in industrial settings due to its efficiency and scalability. The reaction conditions often require careful control of temperature and pressure to ensure optimal yield and purity of the final product .
Chemical Reactions Analysis
3-Chloro-1,1,1,2,2-Pentafluoropropane undergoes various chemical reactions, including substitution and dehydrohalogenation. In substitution reactions, the chlorine atom can be replaced by other halogens or functional groups under appropriate conditions. Common reagents for these reactions include halogenating agents and bases . Dehydrohalogenation reactions involve the removal of hydrogen chloride (HCl) to form unsaturated compounds, such as alkenes . These reactions typically require the presence of strong bases and elevated temperatures .
Scientific Research Applications
3-Chloro-1,1,1,2,2-Pentafluoropropane has been extensively studied for its use as a blowing agent in the production of polyurethane foam insulation. Its low GWP and ODP make it an attractive alternative to other blowing agents with higher environmental impacts.
Mechanism of Action
The mechanism of action of 3-Chloro-1,1,1,2,2-Pentafluoropropane is not well understood. it is believed to work by reducing the thermal conductivity of polyurethane foam insulation, thereby improving its insulating properties. There is limited research on the biochemical and physiological effects of this compound, but studies have shown that it is not toxic to humans or animals at low concentrations.
Comparison with Similar Compounds
3-Chloro-1,1,1,2,2-Pentafluoropropane can be compared to other similar compounds, such as 1,1,1,2,2-Pentafluoropropane and 1-Chloro-1,1,3,3,3-Pentafluoropropane . These compounds share similar chemical structures and properties but differ in their specific applications and environmental impacts. For example, 1,1,1,2,2-Pentafluoropropane is primarily used as a refrigerant, while 1-Chloro-1,1,3,3,3-Pentafluoropropane is used in various industrial processes . The unique combination of low GWP and ODP makes this compound particularly valuable for environmentally conscious applications.
Properties
IUPAC Name |
3-chloro-1,1,1,2,2-pentafluoropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClF5/c4-1-2(5,6)3(7,8)9/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRPJEPJFXGYCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClF5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073905 | |
Record name | 3-Chloro-1,1,1,2,2-pentafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5073905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
422-02-6 | |
Record name | 3-Chloro-1,1,1,2,2-pentafluoropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=422-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propane, 3-chloro-1,1,1,2,2-Pentafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-1,1,1,2,2-pentafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5073905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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